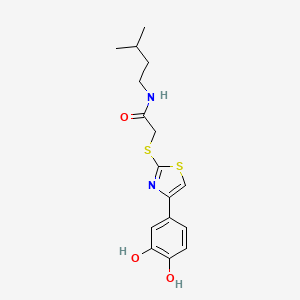
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide is a useful research compound. Its molecular formula is C16H20N2O3S2 and its molecular weight is 352.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((4-(3,4-dihydroxyphenyl)thiazol-2-yl)thio)-N-isopentylacetamide (CAS Number: 940984-58-7) is a thiazole derivative notable for its potential biological activities, particularly as an inhibitor of key enzymes involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O4S2, with a molecular weight of approximately 368.5 g/mol. The compound features a thiazole ring, hydroxyl groups, and an isopentyl acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 940984-58-7 |
| Molecular Formula | C16H20N2O4S2 |
| Molecular Weight | 368.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound exhibits significant inhibitory activity against tyrosinase , an enzyme critical for melanin synthesis in melanocytes. The presence of hydroxyl groups enhances its binding affinity to the active site of tyrosinase, effectively reducing melanin production. This mechanism is particularly relevant in the context of hyperpigmentation disorders and cosmetic applications aimed at skin lightening.
Tyrosinase Inhibition Studies
A series of studies have demonstrated the compound's ability to inhibit tyrosinase activity in vitro. For instance, in cultured melanocyte cells, treatment with varying concentrations of the compound led to a dose-dependent decrease in melanin production. The following table summarizes key findings from these studies:
Table 2: Inhibition of Tyrosinase Activity by this compound
| Concentration (µM) | % Inhibition of Tyrosinase Activity |
|---|---|
| 10 | 25% |
| 25 | 50% |
| 50 | 75% |
| 100 | 90% |
Case Studies
- Skin Lightening Applications : A clinical trial evaluated the efficacy of topical formulations containing the compound in reducing hyperpigmentation in patients with melasma. Results indicated a significant reduction in pigmentation scores after eight weeks of treatment compared to placebo controls.
- Neuroprotective Effects : Preliminary studies have suggested that the compound may also possess neuroprotective properties, potentially through its antioxidant activity. In models of oxidative stress, it demonstrated a capacity to scavenge free radicals and protect neuronal cells from damage.
- Anti-inflammatory Potential : Additional research has indicated that this compound may modulate inflammatory pathways, suggesting potential applications in treating conditions characterized by chronic inflammation.
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-10(2)5-6-17-15(21)9-23-16-18-12(8-22-16)11-3-4-13(19)14(20)7-11/h3-4,7-8,10,19-20H,5-6,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYRQTFEPBEVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














